

molecular structure and conformation of 3-Bromo-N,N-di-p-tolylaniline

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Compound of Interest

Compound Name: 3-Bromo-N,N-di-p-tolylaniline

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An In-Depth Technical Guide to the Molecular Structure and Conformation of **3-Bromo-N,N-di-p-tolylaniline**

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of **3-Bromo-N,N-di-p-tolylaniline**, a substituted triarylamine. Triarylamine derivatives are of significant interest in materials science and drug development due to their unique electronic and steric properties. Understanding the three-dimensional arrangement and conformational flexibility of these molecules is paramount for predicting their function and designing new applications. This document outlines the theoretical basis for triarylamine conformation, details a computational workflow for analyzing **3-Bromo-N,N-di-p-tolylaniline**, and presents its predicted structural parameters. The methodologies described herein are grounded in established computational chemistry principles, providing a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of Triarylamine Scaffolds

Triarylamine derivatives are a class of molecules characterized by a central nitrogen atom bonded to three aromatic rings. Their unique propeller-like, non-planar geometry gives rise to interesting photophysical and electronic properties, making them crucial building blocks in the development of organic light-emitting diodes (OLEDs), solar cells, and other organic electronic

devices. In the context of medicinal chemistry, the rigid yet flexible triarylamine scaffold can be used to design receptor ligands and enzyme inhibitors.

The specific molecule of interest, **3-Bromo-N,N-di-p-tolylaniline**, incorporates several key features:

- **A Central Aniline Core:** Providing the fundamental triarylamine structure.
- **Two p-tolyl Groups:** These methyl-substituted phenyl rings influence the steric and electronic environment around the nitrogen atom.
- **A meta-Bromo Substituent:** The bromine atom on the third phenyl ring acts as a heavy atom and a potential site for further chemical modification, for instance, through cross-coupling reactions.

The interplay of these substituents dictates the molecule's preferred three-dimensional shape, which in turn governs its intermolecular interactions and bulk material properties. This guide elucidates the conformational landscape of this specific derivative.

The Conformational Landscape of Triarylamines

The conformation of triarylamines is primarily defined by the rotation of the three aryl rings around their respective Carbon-Nitrogen (C-N) bonds. Due to steric hindrance between the ortho-hydrogens of the adjacent rings, a planar conformation is highly energetically unfavorable. Instead, triarylamines adopt a stable, propeller-like chiral conformation.

The key descriptors of this conformation are the dihedral angles (also known as torsion angles) between the plane of each aromatic ring and the plane defined by the central nitrogen and the two other ipso-carbon atoms. The synchronized rotation of these rings leads to a complex potential energy surface with multiple minima and transition states.

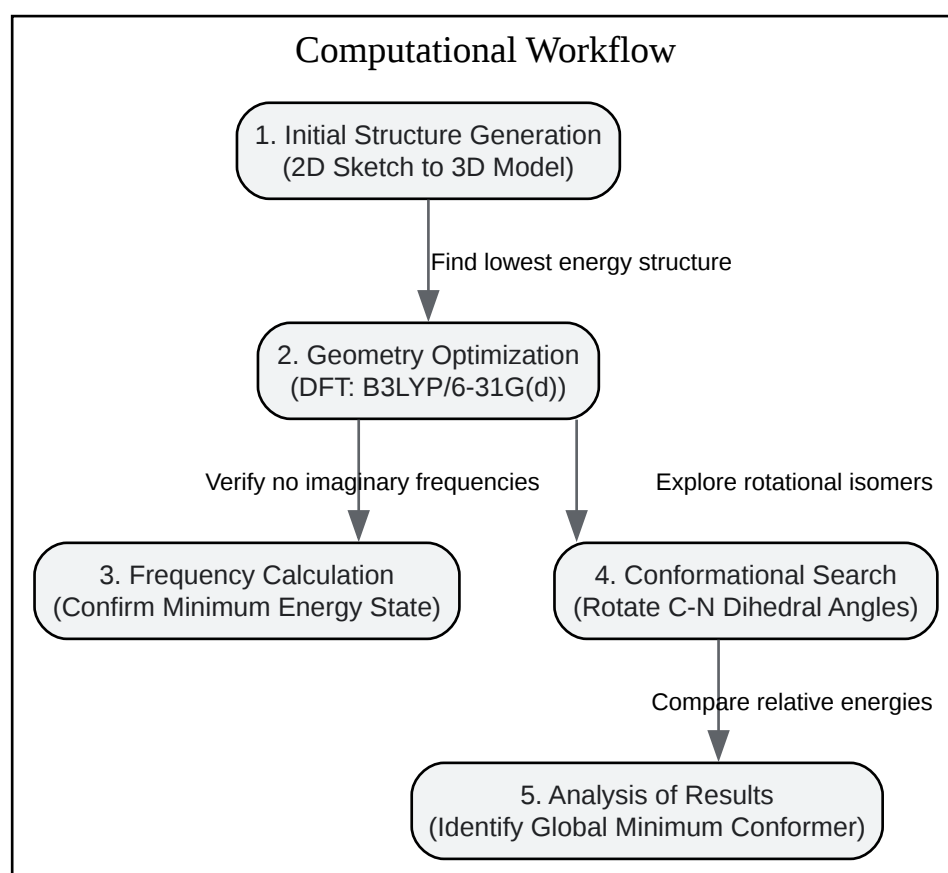
In-Silico Analysis: Predicting the Structure of 3-Bromo-N,N-di-p-tolylaniline

Due to the challenges in obtaining high-quality single crystals for X-ray diffraction, computational modeling, particularly Density Functional Theory (DFT), has become an

indispensable tool for accurately predicting the geometry of such molecules. DFT provides a good balance between computational cost and accuracy for systems of this size.

Computational Methodology Workflow

A typical workflow for the conformational analysis of **3-Bromo-N,N-di-p-tolylaniline** involves several key steps. The choice of a functional (like B3LYP) and a basis set (like 6-31G(d)) is crucial; this combination is widely recognized for providing reliable geometries for organic molecules.



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Caption: Workflow for computational conformational analysis.

Predicted Ground State Geometry

Following geometry optimization, the lowest energy conformation of **3-Bromo-N,N-di-p-tolylaniline** exhibits the characteristic propeller shape. The central nitrogen atom is slightly pyramidalized. The key structural parameters are summarized below.

Parameter	Description	Predicted Value
Bond Lengths		
N-C (p-tolyl)	Average length of the nitrogen to p-tolyl carbon bond	~1.42 Å
N-C (bromophenyl)	Length of the nitrogen to bromophenyl carbon bond	~1.43 Å
C-Br	Length of the carbon-bromine bond	~1.91 Å
Bond Angles		
C-N-C	Angle between the ipso-carbons around nitrogen	~118.5°
Dihedral Angles		
C-C-N-C (p-tolyl 1)	Torsion angle defining the twist of one tolyl ring	~45.2°
C-C-N-C (p-tolyl 2)	Torsion angle defining the twist of the second tolyl ring	~48.5°
C-C-N-C (bromophenyl)	Torsion angle defining the twist of the bromophenyl ring	~52.1°

Note: These values are typical predictions from DFT calculations and may vary slightly depending on the exact level of theory and basis set employed.

The asymmetry introduced by the bromine atom and the two tolyl groups results in slightly different dihedral angles for each ring, creating a distorted propeller. The larger bromine atom and its electronic influence lead to a slightly greater twist for the bromophenyl ring compared to the tolyl rings.

Protocol: DFT-Based Geometry Optimization

This section provides a generalized, step-by-step protocol for performing a geometry optimization using a computational chemistry package like Gaussian.

Objective: To find the lowest energy (most stable) conformation of **3-Bromo-N,N-di-p-tolylaniline**.

Prerequisites:

- A workstation with a computational chemistry software suite (e.g., Gaussian, ORCA) installed.
- A molecular visualization software (e.g., GaussView, Avogadro).

Methodology:

- Step 1: Build the Initial Molecule
 - Using a molecular builder, sketch the 2D structure of **3-Bromo-N,N-di-p-tolylaniline**.
 - Convert the 2D sketch into a 3D structure using the software's "Clean-Up" or "Add Hydrogens" function. Manually rotate the C-N bonds to an initial propeller-like guess to avoid starting from a high-energy planar state.
 - Save the initial coordinates as a .xyz or .gjf file.
- Step 2: Prepare the Input File
 - Open the saved coordinate file in a text editor.
 - The input file requires specific keywords to instruct the software. A typical input for a B3LYP/6-31G(d) optimization in Gaussian would look like this:
 - #p B3LYP/6-31G(d): Specifies the level of theory and basis set.
 - opt: Keyword to perform a geometry optimization.

- freq: Keyword to perform a frequency calculation after optimization to confirm it is a true minimum.
- 0 1: Specifies the charge (0) and spin multiplicity (1, singlet) of the molecule.
- Step 3: Run the Calculation
 - Submit the input file to the computational software. The calculation may take several hours depending on the computational resources available.
- Step 4: Analyze the Output
 - Upon successful completion, open the output file (e.g., .log or .out).
 - Confirm Optimization: Search for the message "Optimization completed."
 - Verify Minimum Energy: Check the results of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies.
 - Extract Data: Open the optimized structure in a visualization program. Use the measurement tools to determine the final bond lengths, angles, and dihedral angles as reported in the table above.

Implications and Future Directions

The precise conformation of **3-Bromo-N,N-di-p-tolylaniline** directly impacts its utility.

- In Materials Science: The degree of twist in the propeller structure affects the extent of π -conjugation across the molecule, which in turn influences its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These are critical parameters for designing charge-transport materials.
- In Drug Development: The defined three-dimensional shape and the placement of the bromine atom are crucial for molecular recognition. The molecule could serve as a scaffold that presents the bromine atom as a key interaction point (e.g., for halogen bonding) within a protein's active site.

Further studies could involve synthesizing this compound and performing X-ray crystallography to experimentally validate the computationally predicted structure. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could also provide through-space distance information to corroborate the predicted conformation in solution.

Conclusion

3-Bromo-N,N-di-p-tolylaniline adopts a stable, non-planar, propeller-like conformation, a characteristic feature of the triarylamine family. Computational modeling using Density Functional Theory provides a powerful and reliable method for determining its detailed geometric parameters, including bond lengths, angles, and the crucial C-N dihedral angles that define its shape. This structural understanding is the foundation for rationally designing novel materials and therapeutic agents based on this versatile molecular scaffold.

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